

# In Vitro Characterization of DBPR108: A Potent and Selective DPP-4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

DBPR108, also known as prusogliptin, is a novel, orally bioavailable small molecule that has demonstrated significant potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus.[1][2][3] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, DBPR108 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This document provides a comprehensive overview of the in vitro characterization of DBPR108, focusing on its inhibitory potency, selectivity, and the methodologies employed in its evaluation.

### **Data Presentation**

The inhibitory activity and selectivity of **DBPR108** have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of DBPR108 against DPP-4



| Parameter  | Value         | Species/Source                       | Reference |
|------------|---------------|--------------------------------------|-----------|
| IC50       | 15 nM         | Not Specified                        | [4]       |
| IC50 Range | 4.1 - 20.4 nM | Human, Rodent, Dog,<br>Monkey Plasma | [3]       |

Table 2: In Vitro Selectivity Profile of DBPR108

| Enzyme                              | IC50    | Selectivity vs. DPP- | Reference |
|-------------------------------------|---------|----------------------|-----------|
| DPP-2                               | > 50 μM | > 3333-fold          | [5]       |
| DPP-8                               | > 50 μM | > 3333-fold          | [4][5]    |
| DPP-9                               | > 50 μM | > 3333-fold          | [4][5]    |
| Fibroblast Activation Protein (FAP) | > 50 μM | > 3333-fold          | [2][5]    |

## **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific conditions for the in vitro characterization of **DBPR108** are not exhaustively detailed in the public domain, the following represents a standard and widely accepted methodology for assessing DPP-4 inhibition and selectivity.

## **DPP-4 Enzyme Inhibition Assay (Fluorometric)**

This assay determines the concentration of an inhibitor required to reduce the activity of DPP-4 by 50% (IC50).

#### Materials:

- Human recombinant DPP-4 enzyme
- DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)



- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent (e.g., 0.1% BSA)
- **DBPR108** (or other test compounds)
- Positive control (e.g., a known DPP-4 inhibitor)
- 96-well black microplates
- Fluorescence microplate reader

#### Procedure:

- Prepare a stock solution of **DBPR108** in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the DBPR108 stock solution in the assay buffer to create a range of test concentrations.
- Add a fixed volume of the DPP-4 enzyme solution to each well of the 96-well plate.
- Add the serially diluted **DBPR108** solutions to the respective wells. Include wells with assay buffer only (negative control) and wells with the positive control.
- Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding a fixed volume of the Gly-Pro-AMC substrate solution to all wells.
- Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The fluorescence is generated upon the cleavage of the AMC moiety from the substrate by DPP-4.
- Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of DBPR108.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response model to determine the IC50 value.



## **Selectivity Assays**

To determine the selectivity of **DBPR108**, similar enzymatic assays are performed using other related proteases such as DPP-2, DPP-8, DPP-9, and FAP.

#### Procedure:

- The general procedure is analogous to the DPP-4 inhibition assay.
- Replace the DPP-4 enzyme with the respective protease (DPP-2, DPP-8, DPP-9, or FAP).
- Use a substrate that is appropriate for the specific enzyme being tested. For FAP, a substrate like Ac-Gly-Pro-AMC can be used.[6]
- Determine the IC50 value of **DBPR108** for each of these enzymes.
- Calculate the selectivity index by dividing the IC50 value for the off-target enzyme by the IC50 value for DPP-4.

# Mandatory Visualizations Signaling Pathway of DPP-4 Inhibition





Click to download full resolution via product page

Caption: Mechanism of action of **DBPR108** in inhibiting DPP-4 and its downstream effects.

# **Experimental Workflow for DPP-4 Inhibition Assay**





Click to download full resolution via product page

Caption: Step-by-step workflow for the in vitro DPP-4 inhibition assay.

## **Logical Relationship for Selectivity Assessment**





Click to download full resolution via product page

Caption: Logical flow for determining the selectivity of **DBPR108**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]



- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Characterization of DBPR108: A Potent and Selective DPP-4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606979#in-vitro-characterization-of-dbpr108-dpp-4-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com